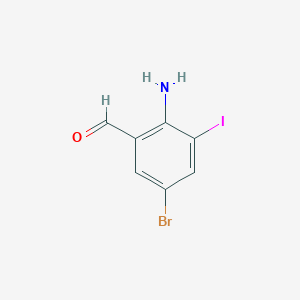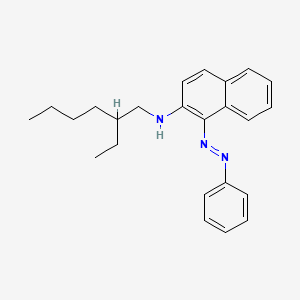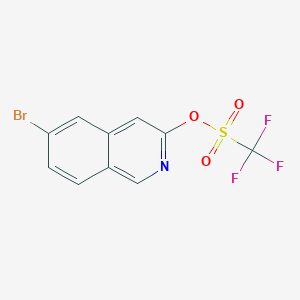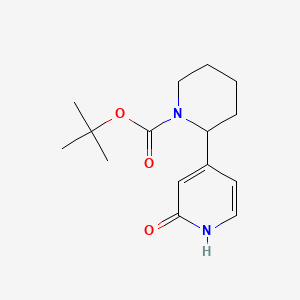
2-Amino-5-bromo-3-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-3-iodobenzaldehyde is a halogenated aromatic compound with significant importance in organic synthesis and medicinal chemistry. The compound’s structure features an amino group, bromine, and iodine atoms attached to a benzaldehyde ring, making it a versatile intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-iodobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of 2-amino-benzaldehyde. The process includes:
Iodination: The subsequent introduction of an iodine atom using iodine or an iodinating agent like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromo-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Condensation Reactions: The aldehyde group can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Indole Derivatives: Formed through cyclization reactions.
Substituted Benzaldehydes: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-3-iodobenzaldehyde is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs.
Biology: Used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with anticancer, antiviral, and antimicrobial properties.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromo-3-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromo-3-iodoacetophenone
- 2-Amino-5-bromo-3-iodobenzamide
- 2-Bromo-5-iodobenzaldehyde
Uniqueness
2-Amino-5-bromo-3-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of amino, bromine, and iodine groups allows for diverse chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H5BrINO |
|---|---|
Molekulargewicht |
325.93 g/mol |
IUPAC-Name |
2-amino-5-bromo-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H5BrINO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |
InChI-Schlüssel |
WZJYTCBHIWMEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)N)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)


![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)

![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)

![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
